Phase 3 VERIFY Trial: Rusfertide vs. Placebo in Reducing Phlebotomy Eligibility in Polycythemia Vera
In the Phase 3 VERIFY trial (NCT05210790) of 293 phlebotomy-dependent PV patients, rusfertide added to standard of care demonstrated a 2.3-fold increase in the proportion of patients achieving a clinical response (absence of phlebotomy eligibility) during weeks 20-32 compared to placebo [1]. The mean number of phlebotomies was significantly reduced with rusfertide (0.5) versus placebo (1.8) [2].
| Evidence Dimension | Proportion of patients achieving phlebotomy independence |
|---|---|
| Target Compound Data | 76.9% (rusfertide plus standard of care) |
| Comparator Or Baseline | 32.9% (placebo plus standard of care) |
| Quantified Difference | 2.34-fold increase; absolute difference 44.0 percentage points |
| Conditions | Phase 3, randomized, double-blind, placebo-controlled trial; 32-week treatment period; patients with PV requiring frequent therapeutic phlebotomy (≥3 in prior 28 weeks or ≥5 in prior 12 months) |
Why This Matters
This Phase 3 evidence directly demonstrates rusfertide's superior efficacy over the current standard of care alone, justifying its procurement for PV clinical research and development.
- [1] AJMC. In VERIFY, Rusfertide Spares Most Patients With PV a Phlebotomy for 32 Weeks, Improves QOL. 2025. View Source
- [2] ASCO Daily News. ASCO25 First Look: Dr. Julie Gralow on VERIFY. 2025. View Source
